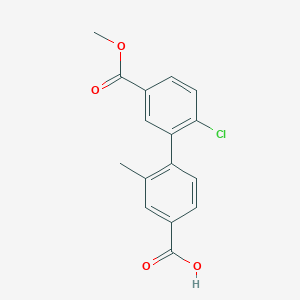
3-(2-Chloro-5-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-5-methoxycarbonylphenyl)-4-fluorobenzoic acid, or 3-CMPFBA for short, is a synthetic organic compound with a wide range of applications in scientific research. It has a unique structure, consisting of a benzene ring with a chlorine and a methoxycarbonyl group attached, as well as a fluorine atom. This structure makes it a versatile compound that can be used for a variety of purposes.
科学研究应用
3-CMPFBA has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a fluorescent probe for studying biological systems. It is also used as a model compound for studying the structure and reactivity of other compounds, and as a tool for studying the properties of organic molecules.
作用机制
The mechanism of action of 3-CMPFBA is largely unknown. However, it is believed that its unique structure allows it to interact with other molecules in a variety of ways. For example, it is thought to be able to form hydrogen bonds with other molecules, as well as to interact with them through van der Waals forces. This allows it to bind to other molecules and influence their properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CMPFBA are not well understood. However, it is believed to have some effect on the metabolism of certain molecules, such as hormones and neurotransmitters. It is also thought to be able to interact with certain proteins, which could potentially lead to changes in their activity.
实验室实验的优点和局限性
The main advantage of using 3-CMPFBA in lab experiments is its versatility. Its unique structure allows it to interact with a variety of molecules, making it a useful tool for studying their properties. However, there are some limitations to using 3-CMPFBA in lab experiments. It is not always easy to obtain pure 3-CMPFBA, as it can be difficult to separate it from other compounds in a reaction. Additionally, its effects on biological systems are not fully understood, so its use in experiments involving living organisms should be done with caution.
未来方向
There are a number of potential future directions for 3-CMPFBA research. One possible direction is to further study its biochemical and physiological effects. This could involve researching its interactions with proteins and other molecules, as well as its effects on hormones and neurotransmitters. Another potential direction is to explore its potential applications in drug development. This could involve researching its ability to bind to and affect the activity of certain proteins, as well as its potential to be used as a fluorescent probe. Finally, further research could be done to improve the synthesis method of 3-CMPFBA, in order to make it easier to obtain pure samples of the compound.
合成方法
3-CMPFBA can be synthesized by a two-step process. The first step involves the reaction of 2-chloro-5-methoxycarbonylbenzoic acid with 4-fluorobenzaldehyde. This reaction is conducted in the presence of a base, such as sodium hydroxide, and yields 3-(2-chloro-5-methoxycarbonylphenyl)-4-fluorobenzoic acid. The second step involves the conversion of this compound into its pure form. This is done by recrystallization, which involves dissolving the compound in a solvent, such as ethanol, and then cooling the solution to separate out the pure compound.
属性
IUPAC Name |
3-(2-chloro-5-methoxycarbonylphenyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)9-2-4-12(16)10(7-9)11-6-8(14(18)19)3-5-13(11)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPSVDOKUVCNOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=C(C=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691974 |
Source


|
| Record name | 2'-Chloro-6-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-methoxycarbonylphenyl)-4-fluorobenzoic acid | |
CAS RN |
1261939-73-4 |
Source


|
| Record name | 2'-Chloro-6-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95%](/img/structure/B6410597.png)

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95%](/img/structure/B6410611.png)
![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6410626.png)

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methoxybenzoic acid, 95%](/img/structure/B6410644.png)







